molecular formula C23H16ClNO2 B13137324 3-Chloro-4-(diphenylamino)-6-phenyl-2H-pyran-2-one CAS No. 70486-07-6

3-Chloro-4-(diphenylamino)-6-phenyl-2H-pyran-2-one

Cat. No.: B13137324
CAS No.: 70486-07-6
M. Wt: 373.8 g/mol
InChI Key: CQYOWWHYFRCCKZ-UHFFFAOYSA-N
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Description

3-Chloro-4-(diphenylamino)-6-phenyl-2H-pyran-2-one is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyranone ring substituted with chloro, diphenylamino, and phenyl groups. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-(diphenylamino)-6-phenyl-2H-pyran-2-one typically involves multi-step organic reactions One common method involves the condensation of appropriate starting materials under controlled conditions

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The process may include the use of catalysts, controlled temperature, and pressure conditions to facilitate the reactions. Additionally, purification steps such as recrystallization or chromatography may be employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-(diphenylamino)-6-phenyl-2H-pyran-2-one undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups, leading to different reduced forms of the compound.

    Substitution: The chloro group can be substituted with other nucleophiles, resulting in a variety of substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide may be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can produce a wide range of substituted pyranones.

Scientific Research Applications

3-Chloro-4-(diphenylamino)-6-phenyl-2H-pyran-2-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Medicine: Research into its potential therapeutic properties is ongoing, particularly in the development of new drugs.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 3-Chloro-4-(diphenylamino)-6-phenyl-2H-pyran-2-one exerts its effects involves interactions with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-4-hydroxyphenylacetic acid: Another compound with a chloro and phenyl group, but with different functional groups and reactivity.

    3-Chloro-4-(p-tolyl)isothiazole-5-carbonitrile: Shares the chloro and phenyl groups but has an isothiazole ring instead of a pyranone ring.

Uniqueness

3-Chloro-4-(diphenylamino)-6-phenyl-2H-pyran-2-one is unique due to its combination of functional groups and the presence of a pyranone ring. This structure imparts distinct chemical properties and reactivity, making it valuable in various research and industrial applications.

Properties

CAS No.

70486-07-6

Molecular Formula

C23H16ClNO2

Molecular Weight

373.8 g/mol

IUPAC Name

3-chloro-6-phenyl-4-(N-phenylanilino)pyran-2-one

InChI

InChI=1S/C23H16ClNO2/c24-22-20(16-21(27-23(22)26)17-10-4-1-5-11-17)25(18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-16H

InChI Key

CQYOWWHYFRCCKZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=C(C(=O)O2)Cl)N(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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